molecular formula C9H16N2O B3415180 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole CAS No. 1004643-53-1

4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole

Cat. No. B3415180
CAS RN: 1004643-53-1
M. Wt: 168.24 g/mol
InChI Key: QXCXJQXTLHTPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole, also known as EEP, is a pyrazole derivative that has been widely used in scientific research. This compound is known for its ability to modulate certain biological processes, making it a valuable tool in various fields of study.

Scientific Research Applications

4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole has been extensively used in scientific research for its ability to modulate certain biological processes. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole has also been used in the study of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole is not yet fully understood. However, it has been suggested that 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the inflammatory response, and their inhibition by 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to enhance cognitive function and memory. 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole in lab experiments is its ability to modulate specific biological processes. This allows researchers to investigate the underlying mechanisms of certain diseases and disorders. However, one limitation of using 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole is its potential toxicity. It is important to use appropriate dosages and to monitor the effects of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole carefully.

Future Directions

There are many potential future directions for the study of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole. One area of interest is the development of novel therapeutics based on 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole. Another area of interest is the investigation of the potential use of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole and its potential side effects.
Conclusion
In conclusion, 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole is a valuable tool in scientific research. Its ability to modulate specific biological processes makes it a useful compound for investigating the underlying mechanisms of various diseases and disorders. While there are limitations to its use, the potential benefits of using 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole in lab experiments are significant. Further research is needed to fully understand the mechanism of action of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole and its potential applications in the field of medicine.

properties

IUPAC Name

4-(ethoxymethyl)-1-ethyl-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-4-11-6-9(7-12-5-2)8(3)10-11/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCXJQXTLHTPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253031
Record name 4-(Ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole

CAS RN

1004643-53-1
Record name 4-(Ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004643-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.